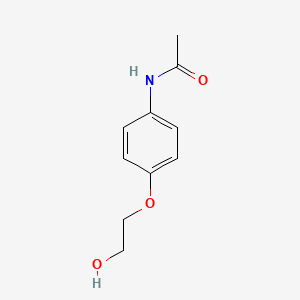

2-Amino-5-cyclopentylpentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-5-cyclopentylpentanoic acid is a compound that falls within the category of amino acids, which are fundamental building blocks of proteins and play a crucial role in various biological processes. Although the provided papers do not directly discuss 2-amino-5-cyclopentylpentanoic acid, they do provide insights into the synthesis and properties of structurally related amino acids and their derivatives. These insights can be extrapolated to understand the characteristics and potential synthesis routes for 2-amino-5-cyclopentylpentanoic acid.

Synthesis Analysis

The synthesis of amino acid derivatives often involves complex organic reactions that can introduce various functional groups and structural rigidity to the molecules. For instance, the stereoselective synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid derivatives has been achieved through enantiodivergent synthetic sequences, which could be relevant for synthesizing the cyclopentyl analogue . Additionally, the asymmetric synthesis of fused bicyclic amino acids via intramolecular Pauson-Khand reaction demonstrates the potential for creating complex, rigid structures that could be analogous to the synthesis of 2-amino-5-cyclopentylpentanoic acid .

Molecular Structure Analysis

The molecular structure of amino acids and their derivatives can significantly influence their biological activity and physical properties. The NMR structural study and DFT theoretical calculations of cyclobutane-containing amino acids reveal the presence of strong intramolecular hydrogen bonds and a cis-fused octane structural unit, which confers high rigidity . This information is valuable for understanding the potential molecular structure of 2-amino-5-cyclopentylpentanoic acid, which may also exhibit strong intramolecular interactions and conformational rigidity.

Chemical Reactions Analysis

Amino acid derivatives can participate in various chemical reactions, which can be utilized to modify their structure or link them to other bioactive moieties. The metal-free C-N coupling reaction used to synthesize amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones is an example of such a reaction . This type of reaction could potentially be applied to 2-amino-5-cyclopentylpentanoic acid to create novel compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of 2-amino-5-cyclopentylpentanoic acid, they do indicate that the introduction of amino acids to 2(5H)-furanone derivatives does not exhibit toxic effects in preliminary biological activity assays . This suggests that the physical and chemical properties of such derivatives are conducive to further bioactivity investigations, which could be relevant for the study of 2-amino-5-cyclopentylpentanoic acid.

作用機序

Target of Action

The primary target of 2-Amino-5-cyclopentylpentanoic acid is the enzyme Neuronal Nitric Oxide Synthase (nNOS) . nNOS is a key enzyme involved in the production of nitric oxide, a crucial signaling molecule in various physiological processes .

Mode of Action

2-Amino-5-cyclopentylpentanoic acid interacts with nNOS, leading to its inactivation . The compound’s interaction with nNOS results in changes in the production of nitric oxide, thereby affecting the signaling pathways that rely on this molecule .

Biochemical Pathways

The biochemical pathways affected by 2-Amino-5-cyclopentylpentanoic acid are those involving nitric oxide. As nNOS is inactivated, the production of nitric oxide is reduced, affecting downstream signaling pathways . .

Pharmacokinetics

Like other amino acids, it is expected to be absorbed via its transporter in the small intestine . Its distribution and metabolism would likely follow the same pathways as other amino acids . More research is needed to understand the specific ADME properties of 2-Amino-5-cyclopentylpentanoic acid and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of 2-Amino-5-cyclopentylpentanoic acid’s action are primarily related to its impact on nitric oxide production. By inactivating nNOS, the compound reduces nitric oxide levels, which can affect various cellular processes that rely on nitric oxide signaling . The specific effects can vary depending on the cell type and physiological context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-5-cyclopentylpentanoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with nNOS . .

特性

IUPAC Name |

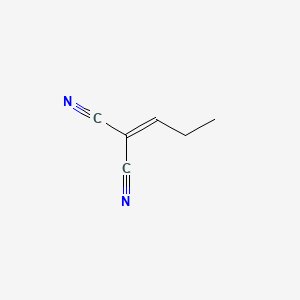

2-amino-5-cyclopentylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c11-9(10(12)13)7-3-6-8-4-1-2-5-8/h8-9H,1-7,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUIVRCODIZNQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-cyclopentylpentanoic acid | |

CAS RN |

6267-32-9 |

Source

|

| Record name | NSC37910 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295791.png)

methanone](/img/structure/B1295794.png)